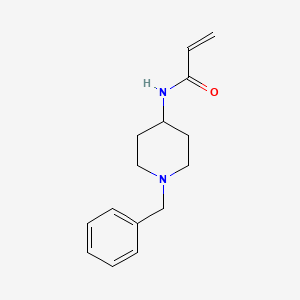
N-(1,3-dioxoisoindolin-5-yl)-5-nitrofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dioxoisoindolin-5-yl)-5-nitrofuran-2-carboxamide is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
準備方法
The synthesis of N-(1,3-dioxoisoindolin-5-yl)-5-nitrofuran-2-carboxamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One commonly employed approach involves the use of phthalic anhydride and amines in a solvent such as isopropanol and water at reflux, using a catalyst like SiO2-tpy-Nb to obtain the final products with moderate to excellent yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and sustainability.
化学反応の分析
N-(1,3-dioxoisoindolin-5-yl)-5-nitrofuran-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
科学的研究の応用
N-(1,3-dioxoisoindolin-5-yl)-5-nitrofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Industry: It is used in the development of new materials, such as photochromic materials and polymer additives.
作用機序
The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation, thereby inducing apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.
類似化合物との比較
N-(1,3-dioxoisoindolin-5-yl)-5-nitrofuran-2-carboxamide can be compared with other similar compounds, such as:
Thalidomide: A well-known isoindoline-1,3-dione derivative with immunomodulatory and antiangiogenic properties.
Lenalidomide: Another isoindoline-1,3-dione derivative with potent antitumor effects and immunomodulatory properties.
Pomalidomide: A derivative with similar properties to lenalidomide, used in the treatment of multiple myeloma.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrofuran moiety, which may confer distinct biological activities and chemical reactivity compared to other isoindoline-1,3-dione derivatives .
特性
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O6/c17-11-7-2-1-6(5-8(7)12(18)15-11)14-13(19)9-3-4-10(22-9)16(20)21/h1-5H,(H,14,19)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMKJVJRMPHYRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)[N+](=O)[O-])C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2995113.png)



![2,5-dichloro-N-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B2995121.png)


![Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-fluorophenyl)thiazolidin-3-yl)methanone](/img/structure/B2995127.png)
![N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide](/img/structure/B2995128.png)
![4-benzyl-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2995129.png)
![[3-({2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2995130.png)
![4-fluoro-3-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2995131.png)

![N-[[1-(4-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2995134.png)
